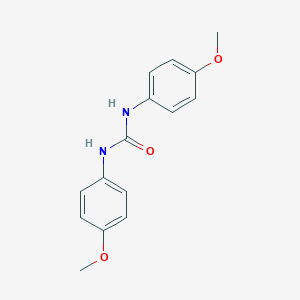

1,3-Bis(4-methoxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSIMDUNVYMPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153682 |

Source

|

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227-44-7 |

Source

|

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis-(4-methoxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)urea (CAS 1227-44-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)urea, a symmetrical diaryl urea compound with significant potential in medicinal chemistry and materials science. Diaryl ureas represent a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this motif.[1] This document consolidates critical information regarding the synthesis, characterization, physicochemical properties, and potential applications of 1,3-Bis(4-methoxyphenyl)urea, with a focus on its prospective role as a kinase inhibitor and anti-inflammatory agent. Detailed, field-proven protocols for its synthesis and characterization are provided to enable researchers to readily incorporate this compound into their research and development workflows.

Introduction: The Significance of the Diaryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to act as a rigid and effective hydrogen bond donor-acceptor moiety. This allows for strong and specific interactions with biological targets such as enzymes and receptors.[2][3] The N,N'-diaryl urea subclass, in particular, has garnered immense interest, leading to the development of blockbuster drugs like Sorafenib and Regorafenib, which are multi-kinase inhibitors used in cancer therapy.[4] These molecules typically function by binding to the ATP-binding pocket of kinases, often forming key hydrogen bonds with conserved amino acid residues in the DFG motif.[3]

1,3-Bis(4-methoxyphenyl)urea (also known as N,N'-bis(4-methoxyphenyl)urea) is a symmetrical diaryl urea that serves as a valuable chemical intermediate and a potential bioactive agent in its own right. Its structure, featuring two electron-donating methoxy groups, influences its electronic properties, solubility, and metabolic stability, making it an intriguing candidate for drug design and a useful building block for more complex molecules. This guide aims to provide a detailed technical resource for researchers working with or considering this compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1227-44-7 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 239.0 to 243.0 °C | [1] |

| Purity | >98.0% (by HPLC) | [1] |

| Storage | Sealed in a dry environment at room temperature. For long-term stability, storage in a cool (<15°C) and dark place is recommended. | [1][5] |

Synthesis and Characterization

The synthesis of symmetrical diaryl ureas like 1,3-Bis(4-methoxyphenyl)urea is a well-established process in organic chemistry. The most common and reliable methods involve the reaction of an aniline precursor with a carbonylating agent. Below are two field-proven, step-by-step protocols.

Synthesis Workflow Overview

The synthesis of 1,3-Bis(4-methoxyphenyl)urea is typically achieved by reacting two equivalents of p-anisidine (4-methoxyaniline) with one equivalent of a carbonylating agent.

Caption: General workflow for the synthesis of 1,3-Bis(4-methoxyphenyl)urea.

Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method is favored for its safety and mild reaction conditions, avoiding the use of phosgene or its derivatives.

Rationale: 1,1'-Carbonyldiimidazole (CDI) is an excellent carbonylating agent that reacts with amines to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine molecule, releasing imidazole to form the stable urea product. This is a highly efficient, one-pot procedure.[6]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-anisidine (2.0 equivalents).

-

Dissolution: Dissolve the p-anisidine in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Acetonitrile (CH₃CN).

-

CDI Addition: Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60-80 °C) for 12-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The crude product often precipitates out of the reaction mixture. It can be purified by recrystallization from a suitable solvent system like methanol or ethanol/water to yield the pure 1,3-Bis(4-methoxyphenyl)urea as a white solid.[7]

Protocol 2: Synthesis using Triphosgene

Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene for generating isocyanate intermediates in situ.[2]

Rationale: Triphosgene, in the presence of a non-nucleophilic base like triethylamine, reacts with an aniline to form an aryl isocyanate intermediate. This highly reactive intermediate is not isolated but is immediately trapped by another molecule of the aniline present in the reaction mixture to form the desired symmetrical urea.

Step-by-Step Methodology:

-

Setup: In a fume hood, add p-anisidine (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) to a round-bottom flask containing an anhydrous solvent (e.g., THF or Dichloromethane).

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Triphosgene Addition: Prepare a solution of triphosgene (approximately 0.34 equivalents) in the same anhydrous solvent and add it dropwise to the cooled aniline solution under vigorous stirring. Caution: Triphosgene can release phosgene and should be handled with appropriate care in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,3-Bis(4-methoxyphenyl)urea.

Analytical Characterization

The identity and purity of the synthesized 1,3-Bis(4-methoxyphenyl)urea must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (s, 2H, NH), 7.33 (d, J = 8.5 Hz, 4H, Ar-H), 6.85 (d, J = 8.5 Hz, 4H, Ar-H), 3.71 (s, 6H, OCH₃).[7]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 154.8 (C=O), 153.4 (Ar-C), 133.4 (Ar-C), 120.4 (Ar-CH), 114.4 (Ar-CH), 55.6 (OCH₃).[7]

Rationale for NMR Assignments: The symmetry of the molecule results in a simplified spectrum. The two NH protons are chemically equivalent and appear as a single singlet. The four aromatic protons ortho to the urea linkage and the four protons para to it are also equivalent, each giving a doublet due to ortho coupling. The six protons of the two methoxy groups are equivalent and appear as a sharp singlet. The ¹³C NMR spectrum reflects this symmetry with single peaks for the carbonyl carbon, the two types of quaternary aromatic carbons, the two types of protonated aromatic carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy:

-

Expected Absorptions: A strong absorption band for the C=O (urea carbonyl) stretch is expected around 1640-1734 cm⁻¹.[2] N-H stretching vibrations are expected in the region of 3130-3330 cm⁻¹.[2] C-O stretching from the methoxy groups will appear in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Expected Molecular Ion: For C₁₅H₁₆N₂O₃, the expected [M+H]⁺ ion would be m/z 273.12. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Potential Applications and Mechanistic Insights

While direct biological studies on 1,3-Bis(4-methoxyphenyl)urea are limited in the public domain, extensive research on its structural analogs provides a strong basis for predicting its potential applications and mechanism of action.

Oncology: As a Kinase Inhibitor Scaffold

The diaryl urea motif is a hallmark of many Type II kinase inhibitors.[3] These inhibitors bind to the inactive (DFG-out) conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site.

Caption: Postulated binding mode of a diaryl urea in a kinase active site.

It is highly probable that 1,3-Bis(4-methoxyphenyl)urea could act as an inhibitor of various protein kinases, such as VEGFR, PDGFR, and Raf kinases, which are often dysregulated in cancer.[8] The central urea group can form critical hydrogen bonds with the kinase hinge region and the conserved glutamate in the αC-helix, while the methoxyphenyl rings can occupy the hydrophobic regions of the ATP-binding pocket. Researchers in drug discovery can use this compound as a starting point or fragment for developing novel, more potent, and selective kinase inhibitors.

Anti-Inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. A closely related analog, 1,3-bis(p-hydroxyphenyl)urea, has demonstrated significant anti-inflammatory activity. This activity is attributed to the inhibition of pro-inflammatory mediators. The proposed mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and key pro-inflammatory cytokines.

The anti-inflammatory potential of 1,3-bis(p-hydroxyphenyl)urea was demonstrated by its ability to suppress carrageenan-induced paw edema in rats. The study showed a reduction in the expression of IL-6, IL-1β, TNF-α, and COX-2 proteins in the inflamed tissue. Given the structural similarity, it is plausible that 1,3-Bis(4-methoxyphenyl)urea could exhibit similar anti-inflammatory properties. The methoxy groups may alter the pharmacokinetic profile compared to the hydroxyl analog, potentially offering advantages in terms of metabolic stability and bioavailability.

Safety and Handling

As a laboratory chemical, 1,3-Bis(4-methoxyphenyl)urea should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards: May cause skin and serious eye irritation.[9]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

In all cases of exposure or if feeling unwell, seek medical advice.

-

Conclusion

1,3-Bis(4-methoxyphenyl)urea, CAS 1227-44-7, is a readily synthesizable compound belonging to the medicinally significant class of diaryl ureas. Its well-defined structure and physicochemical properties, combined with the proven biological activities of its analogs, make it a compound of high interest for researchers in drug discovery, particularly in the fields of oncology and inflammation. The detailed synthetic and analytical protocols provided in this guide offer a practical resource for scientists to explore the full potential of this versatile molecule. Further investigation into its specific biological targets and mechanisms of action is warranted and could unveil novel therapeutic opportunities.

References

-

Mouchlis, V. D., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

-

Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

- Gogoi, P., et al. (n.d.). Supporting Information for Chemistry—A European Journal. Wiley-VCH.

-

Özel, A., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

- Chemistry—A European Journal Supporting Inform

-

Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. (2021). Pharmaceuticals. [Link]

-

Lu, T., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(16), 4647-4662. [Link]

-

Zhang, Y., et al. (2013). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3194–3197. [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. (2017). Mini-Reviews in Medicinal Chemistry. [Link]

-

Diarylureas as Antitumor Agents. (2021). Pharmaceuticals. [Link]

Sources

- 1. 1,3-Bis(4-methoxyphenyl)urea | 1227-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1227-44-7|1,3-Bis(4-methoxyphenyl)urea|BLD Pharm [bldpharm.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)urea: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Bis(4-methoxyphenyl)urea, a symmetrical diaryl urea of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, synthesis methodologies, and spectral characterization, offering insights for its application in research and development.

Molecular Structure and Physicochemical Properties

1,3-Bis(4-methoxyphenyl)urea, with the CAS Number 1227-44-7, is a white to light yellow crystalline powder.[1][2] Its fundamental structure consists of a central urea moiety (-(NH)-(C=O)-(NH)-) symmetrically substituted with two 4-methoxyphenyl groups.

The molecular formula is C₁₅H₁₆N₂O₃, and it has a molecular weight of 272.30 g/mol .[1][3] The presence of the methoxy groups on the phenyl rings significantly influences the molecule's electronic properties and spatial conformation.

Table 1: Physicochemical Properties of 1,3-Bis(4-methoxyphenyl)urea

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1][3] |

| Molecular Weight | 272.30 g/mol | [1][3] |

| CAS Number | 1227-44-7 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 239.0 to 243.0 °C | [1][2] |

| Storage | Room temperature, in a dry and dark place | [1][3] |

The crystal structure of N,N'-bis(4-methoxyphenyl)urea has been determined to be triclinic.[4] This detailed structural information is crucial for understanding intermolecular interactions, which are vital in drug-receptor binding and the formation of supramolecular assemblies.

Below is a 2D representation of the molecular structure of 1,3-Bis(4-methoxyphenyl)urea.

Caption: 2D Molecular Structure of 1,3-Bis(4-methoxyphenyl)urea.

Synthesis Methodologies

The synthesis of symmetrical diaryl ureas like 1,3-Bis(4-methoxyphenyl)urea can be achieved through several routes. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Reaction of Silylamines with Carbon Dioxide

A modern and efficient method involves the reaction of silylated amines with carbon dioxide.[5] This approach is considered a greener alternative to traditional methods that use hazardous reagents like phosgene.

Experimental Protocol:

-

Silylation of p-Anisidine: In a dry reaction vessel under an inert atmosphere, dissolve p-anisidine in a suitable aprotic solvent (e.g., pyridine or toluene).

-

Add a silylating agent (e.g., trimethylsilyl chloride) and stir the mixture at room temperature until the silylation is complete.

-

Reaction with Carbon Dioxide: Heat the resulting solution of the silylated amine under a carbon dioxide atmosphere (e.g., 5 atm).[5]

-

The reaction proceeds through the formation of a silylcarbamate intermediate, which then reacts with another molecule of the silylamine to yield the desired 1,3-bis(4-methoxyphenyl)urea and a disilyl ether byproduct.[5]

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Caption: General workflow for the synthesis of 1,3-Bis(4-methoxyphenyl)urea.

Use of Dioxazolones as Isocyanate Surrogates

Another contemporary and safer approach utilizes 3-substituted dioxazolones as precursors to isocyanates.[6] This method avoids the direct handling of toxic isocyanates. In some cases, the reaction of a dioxazolone with an amine can lead to the formation of symmetrical ureas as the major product.[6]

Spectroscopic Characterization

The structural confirmation of synthesized 1,3-Bis(4-methoxyphenyl)urea relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The two N-H protons of the urea group typically appear as broad singlets in the downfield region of the spectrum.[7] The aromatic protons of the two equivalent phenyl rings will show a characteristic splitting pattern, and a sharp singlet corresponding to the six protons of the two methoxy groups will be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group, the aromatic carbons, and the methoxy carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is particularly useful for identifying the key functional groups.

Table 2: Key FT-IR Absorption Bands for 1,3-Bis(4-methoxyphenyl)urea

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | ~3300-3100 | Two bands indicative of the urea group |

| C=O Stretching | ~1730-1630 | Strong absorption characteristic of the urea carbonyl |

| Aromatic C-H Stretching | ~3100-3000 | |

| Aromatic C=C Stretching | ~1600-1450 | |

| C-O Stretching (Ether) | ~1250-1000 |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the instrument.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight plus the mass of a proton.[8]

Applications in Drug Discovery and Medicinal Chemistry

Urea derivatives are a privileged scaffold in modern drug discovery.[9][10] The urea functionality is capable of forming multiple hydrogen bonds with biological targets, which is crucial for achieving high binding affinity and specificity.[9] Diaryl ureas, in particular, are found in a variety of clinically approved drugs and investigational compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[8][9] The diarylurea moiety is considered an essential pharmacophore, with the NH groups acting as strong hydrogen bond donors and the carbonyl oxygen as an excellent hydrogen bond acceptor.[11] The incorporation of the 1,3-bis(4-methoxyphenyl)urea scaffold into novel molecules can modulate their potency, selectivity, and overall drug-like properties.[11]

Conclusion

1,3-Bis(4-methoxyphenyl)urea is a well-defined chemical entity with a rich history in organic synthesis and an expanding role in medicinal chemistry. Its symmetrical structure, coupled with the electronic influence of the methoxy groups, makes it an attractive building block for the development of new therapeutic agents and functional materials. A thorough understanding of its synthesis and characterization is fundamental for any researcher working with this versatile compound.

References

-

Ghosh, A.K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxybenzyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

ResearchGate. (n.d.). Ureas: Applications in Drug Design. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. Retrieved from [Link]

-

ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

-

University of Southampton. (2008). N,N'-bis(4-Methoxyphenyl)urea. eCrystals. Retrieved from [Link]

Sources

- 1. 1,3-Bis(4-methoxyphenyl)urea | 1227-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1,3-Bis(p-methoxyphenyl)urea CAS#: 1227-44-7 [m.chemicalbook.com]

- 3. 1227-44-7|1,3-Bis(4-methoxyphenyl)urea|BLD Pharm [bldpharm.com]

- 4. N,N'-bis(4-Methoxyphenyl)urea - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

solubility of 1,3-Bis(4-methoxyphenyl)urea in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Bis(4-methoxyphenyl)urea in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(4-methoxyphenyl)urea (CAS No. 1227-44-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. In the absence of extensive public quantitative data, this guide establishes a predictive solubility profile based on molecular structure and analogous compounds, and provides detailed, actionable protocols for its experimental determination and practical application in purification.

Introduction and Physicochemical Context

1,3-Bis(4-methoxyphenyl)urea is a symmetrical diarylurea, a structural motif of significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in any application, from designing reaction conditions for synthesis to formulating it for biological screening.

The compound presents as a white to light yellow crystalline solid with a high melting point of 239-243 °C. This elevated melting point signifies a highly stable crystal lattice structure, underpinned by strong intermolecular forces. These forces, primarily hydrogen bonding and π-stacking, must be overcome by solvent-solute interactions for dissolution to occur, suggesting that its solubility will be highly dependent on the chosen solvent.

Table 1: Physicochemical Properties of 1,3-Bis(4-methoxyphenyl)urea

| Property | Value | Source |

| CAS Number | 1227-44-7 | |

| Molecular Formula | C₁₅H₁₆N₂O₃ | |

| Molecular Weight | 272.30 g/mol | |

| Melting Point | 239 - 243 °C | |

| Appearance | White to Light yellow powder/crystal |

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of both the solute and the solvent. The structure of 1,3-Bis(4-methoxyphenyl)urea provides clear indicators of its expected behavior.

-

Hydrogen Bonding : The urea core (-NH-C(=O)-NH-) is a potent hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the two methoxy oxygens (-OCH₃) act as hydrogen bond acceptors. This allows for strong self-association in the solid state, contributing to the high melting point and low solubility in non-polar solvents.

-

Polarity : The molecule possesses significant polarity due to the urea and methoxy groups. However, this is balanced by the two large, non-polar phenyl rings. This dual nature suggests that solvents of intermediate to high polarity will be most effective.

-

Aromatic Character : The presence of two phenyl rings allows for π-π stacking interactions, further stabilizing the crystal lattice. Solvents capable of disrupting these interactions, such as aromatic or highly polar aprotic solvents, are likely to be more effective.

Based on these features, polar aprotic solvents, which possess strong hydrogen bond accepting capabilities without the competing self-association of protic solvents, are predicted to be excellent solvents. Indeed, studies on other diarylurea derivatives confirm that dimethyl sulfoxide (DMSO) is an ideal solvent for this class of compounds due to its strong proton-accepting nature and its ability to overcome their typically poor solubility[1].

Predictive Solubility Profile

While exhaustive quantitative data is not publicly available, a reliable qualitative and semi-quantitative profile can be constructed based on the theoretical framework and data from analogous diarylurea compounds.

Table 2: Predicted Solubility of 1,3-Bis(4-methoxyphenyl)urea in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Water & Aqueous Buffers | H₂O | Practically Insoluble | The large hydrophobic surface area of the two phenyl rings dominates. Analogous N,N'-diarylureas exhibit kinetic aqueous solubilities of ≤6.3 µg/mL, which is considered practically insoluble. |

| Polar Aprotic | DMSO, DMF, NMP | High to Very High | These solvents are strong hydrogen bond acceptors and can effectively solvate both the N-H donors and the C=O acceptor of the urea moiety, disrupting the crystal lattice. DMSO is noted as an excellent solvent for urea derivatives[1]. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate (Increases with Heat) | These solvents can both donate and accept hydrogen bonds. However, their own self-association can compete with solute solvation. Solubility is expected to be limited at room temperature but should increase significantly upon heating, making them suitable candidates for recrystallization. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent and a good hydrogen bond acceptor. It is commonly used as a reaction solvent for the synthesis of related ureas, indicating sufficient solvating power. |

| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Ethyl acetate has moderate polarity and hydrogen bond accepting capability. It is often used in the purification (extraction and chromatography) of diarylureas. |

| Halogenated | Dichloromethane (DCM) | Low | While polar, DCM is a very weak hydrogen bond acceptor and is unlikely to effectively disrupt the strong hydrogen-bonding network of the solute. |

| Non-Polar Aromatic | Toluene | Very Low | Toluene may have some favorable π-π interactions with the phenyl rings but lacks the polarity and hydrogen-bonding ability to solvate the urea core. |

| Non-Polar Aliphatic | Hexanes, Heptane | Negligible / Insoluble | These solvents lack both polarity and hydrogen-bonding capacity and cannot overcome the solute's strong intermolecular forces. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the solution reaches equilibrium, providing a thermodynamically accurate measurement.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

1,3-Bis(4-methoxyphenyl)urea (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV system)

Step-by-Step Methodology

-

Preparation : Add an excess of 1,3-Bis(4-methoxyphenyl)urea to a vial (e.g., 10 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: A sufficient equilibration period is critical to ensure the measurement reflects the true thermodynamic solubility, not a transient supersaturated or undersaturated state.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. Trustworthiness Note: Filtration is a critical step to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured solubility.

-

Dilution : Accurately weigh the collected filtrate, then dilute it with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method. Calculate the concentration of the original saturated solution based on the dilution factor.

-

Data Expression : Express solubility in standard units, such as mg/mL, g/100 mL, or mol/L (M).

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Practical Application: Recrystallization for Purification

Recrystallization is a powerful purification technique that leverages the differential solubility of a compound in a solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Solvent Selection Protocol

-

Initial Screening : Place ~20 mg of the crude solid into several test tubes.

-

Room Temperature Test : Add 0.5 mL of a candidate solvent to each tube. Agitate. A good solvent should not dissolve the compound at room temperature.

-

Hot Test : Heat the tubes that passed the first test. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume (e.g., 1-3 mL).

-

Cooling Test : Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath. A successful solvent will yield a high recovery of pure crystals.

Based on the predictive profile, polar protic solvents like ethanol or isopropanol are excellent starting points for screening.

Recrystallization Workflow Diagram

Caption: General Workflow for Recrystallization Purification.

Safety and Handling

As a prudent laboratory practice, 1,3-Bis(4-methoxyphenyl)urea should be handled with care.

-

Hazard Classification : While a specific, comprehensive SDS for this compound is not widely available, related diarylureas and supplier information indicate potential hazards. It should be treated as causing skin irritation (H315) and serious eye irritation (H319)[2].

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[3].

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[3].

Conclusion

1,3-Bis(4-methoxyphenyl)urea is a crystalline solid with very low aqueous solubility and a strong preference for polar aprotic solvents like DMSO. Its solubility in polar protic solvents is temperature-dependent, making them suitable for purification by recrystallization. This guide provides the theoretical basis for understanding these properties and the practical, validated protocols necessary for their quantitative determination and application in a research and development setting.

References

-

Jacobs, R. T., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases. Available at: [Link]

-

Chemsrc. (n.d.). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Retrieved January 24, 2026, from [Link]

-

Finar Limited. (2022). Safety Data Sheet: Urea. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. Available at: [Link]

Sources

A Technical Guide to 1,3-Bis(4-methoxyphenyl)urea: A Versatile Precursor in Modern Organic Synthesis

Executive Summary

1,3-Bis(4-methoxyphenyl)urea is a symmetrical diaryl urea that serves as a pivotal precursor and model compound in contemporary organic synthesis. The inherent structural rigidity of its urea backbone, combined with the electronic and solubility-enhancing properties of its twin methoxy-substituted phenyl rings, makes it a compound of significant interest.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications. We delve into its foundational role in the development of pharmacologically active unsymmetrical diaryl ureas, its potential as a building block for novel heterocyclic systems, and its utility in supramolecular and materials science. By explaining the causality behind synthetic choices and providing validated experimental protocols, this document serves as a technical resource for researchers, chemists, and professionals in drug development aiming to leverage the unique attributes of this versatile molecule.

The Strategic Importance of the Diaryl Urea Scaffold

The urea functional group is a cornerstone of medicinal chemistry, primarily due to its exceptional capacity for hydrogen bonding. The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as an effective acceptor.[2][3] This dual nature allows diaryl ureas to form stable, specific interactions with biological receptors, such as the active sites of enzymes and proteins, thereby modulating their function.[3] Consequently, this scaffold is integral to a wide array of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs.[2][3]

1,3-Bis(4-methoxyphenyl)urea (also known as N,N'-bis(p-anisyl)urea) is an archetypal example of a symmetrical diaryl urea. While not typically the final active pharmaceutical ingredient (API), its synthesis and reactivity provide a validated blueprint for constructing more complex, unsymmetrical diaryl ureas that are central to many modern pharmaceuticals.

Physicochemical Properties and Characterization

A thorough understanding of a precursor's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 1,3-bis(4-methoxyphenyl)urea are summarized below.

| Property | Value | Reference |

| CAS Number | 1227-44-7 | [4] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [4] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 239.0 - 243.0 °C | [4] |

| Purity (Typical) | >98.0% (HPLC) | [4] |

| Structure | Stable urea backbone with two p-methoxyphenyl groups | [1] |

| Solubility | Methoxy groups enhance solubility in organic solvents | [1] |

Structural Insights: The molecule's C₂ symmetry and the rigid, planar nature of the urea linkage make it an excellent component for creating ordered supramolecular assemblies.[1] The terminal methoxy groups are electron-donating, which influences the reactivity of the aromatic rings and the hydrogen-bonding potential of the N-H protons.

Standard Characterization: The structure of 1,3-bis(4-methoxyphenyl)urea and its derivatives is routinely confirmed using a suite of spectroscopic techniques.

-

FTIR Spectroscopy: Shows characteristic N-H stretching vibrations around 3300 cm⁻¹ and a strong C=O (urea) stretching band near 1640 cm⁻¹.[2]

-

¹H NMR Spectroscopy: Reveals distinct signals for the N-H protons (typically singlets in the 8.0-9.5 ppm range), aromatic protons in the p-substituted pattern (two doublets), and the methoxy group protons (a singlet around 3.8 ppm).

-

¹³C NMR Spectroscopy: Shows a characteristic signal for the urea carbonyl carbon around 155 ppm.

-

Mass Spectrometry: Confirms the molecular weight of the compound.[2]

Synthesis of 1,3-Bis(4-methoxyphenyl)urea: A Modern Approach

Historically, the synthesis of ureas relied on the reaction of amines with highly toxic reagents like phosgene and its derivatives (e.g., triphosgene).[2][5] These methods, while effective, pose significant safety and handling challenges, making them unsuitable for large-scale or environmentally conscious production.[5]

A superior, safer, and highly efficient alternative utilizes carbon dioxide (CO₂) as the carbonyl source. This approach capitalizes on the reactivity of silylated amines. The causality for this preference is clear: it replaces a toxic, hazardous reagent with a benign, abundant, and economical C1 source, resulting in excellent product yields and a cleaner reaction profile.[6]

Caption: General pathway for synthesizing unsymmetrical diaryl ureas.

This two-step process is the cornerstone of manufacturing numerous kinase inhibitors used in oncology. The isocyanate intermediate is highly reactive but can also be unstable. [5]Alternative methods, such as using carbamates, have been developed to circumvent the direct handling of isocyanates, especially in large-scale production. [5]

Precursor for Heterocyclic Systems

The urea functional group is a versatile 1,3-dielectrophile/dinucleophile synthon. The nitrogen and carbon atoms can participate in cyclization reactions to form a variety of heterocyclic rings, which are themselves prevalent in pharmaceuticals. Thioureas, the sulfur analogs, are particularly well-known for this purpose. [7]While direct examples starting from 1,3-bis(4-methoxyphenyl)urea are specific, the principle involves reacting it with a suitable 1,2- or 1,3-dielectrophilic partner (e.g., a diketone or a malonic ester derivative) under acidic or basic conditions to forge new ring systems like pyrimidinediones or hydantoins.

Building Block in Supramolecular and Materials Chemistry

The well-defined geometry and potent hydrogen-bonding capability of 1,3-bis(4-methoxyphenyl)urea make it an attractive building block (or tecton) in supramolecular chemistry. [1]* Molecular Recognition: It can form predictable hydrogen-bonded networks, acting as a host for complementary guest molecules. Related diaryl ureas are known to be exceptional complexing agents for proton acceptors. [8]* Polymer Science: The urea linkage is the defining feature of polyurea polymers. While polyureas are typically synthesized from diamines and diisocyanates, compounds like 1,3-bis(4-methoxyphenyl)urea can serve as model compounds for studying polymer chain interactions or as chain extenders in polyurethane-urea copolymers. [9]* Organocatalysis: The urea motif is central to a class of powerful hydrogen-bond-donating organocatalysts. [10]While electron-withdrawing groups are often required for high catalytic activity, the fundamental principles of activation through hydrogen bonding can be studied using this compound as a non-catalytic model.

Conclusion and Future Outlook

1,3-Bis(4-methoxyphenyl)urea is more than a simple organic compound; it is a strategic precursor that embodies the principles and potential of the diaryl urea scaffold. Its straightforward and safe synthesis from CO₂ provides a green alternative to traditional methods, aligning with the goals of sustainable chemistry. Its primary value lies in serving as an impeccable model for the development of life-saving unsymmetrical diaryl urea drugs and as a versatile building block for constructing complex molecular architectures in materials science and heterocycle synthesis.

Future research will likely focus on expanding the catalytic applications of diaryl ureas and designing novel supramolecular structures based on this reliable hydrogen-bonding motif. As the demand for sophisticated and targeted therapeutics grows, the foundational knowledge derived from studying precursors like 1,3-bis(4-methoxyphenyl)urea will remain indispensable to the scientific community.

References

-

Pasca, C. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(2), M1531. Available at: [Link]

-

Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(8), 2832–2842. Available at: [Link]

- Dumas, J., et al. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents, WO2001004115A2.

-

Kuhn, M., et al. (2019). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Scientific Reports, 13(1), 1735. Available at: [Link]

-

Teh, J. B.-J., et al. (2006). N-(4-Methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, E62, o4693–o4694. Available at: [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxybenzyl)urea. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Yorulmaz, S. Y., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry, 12(2), 2213-2224. Available at: [Link]

- Dumas, J., et al. (2012). Process for the synthesis of substituted urea compounds. Google Patents, WO2012015324A1.

-

Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896–5897. Available at: [Link]

-

Singh, A., & Sharma, P. K. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 493-499. Available at: [Link]

-

Safavi, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 551–561. Available at: [Link]

-

Taylor, R. D., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10243-10260. Available at: [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Topics in Heterocyclic Chemistry. Retrieved January 25, 2026, from [Link]

-

Unver, Y., & Yildiz, E. (2022). Polyureas: Versatile Polymers for New Academic and Technological Applications. Polymers, 14(15), 3043. Available at: [Link]

-

Basile, M., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1189913. Available at: [Link]

-

Aricò, F., et al. (2019). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. ResearchGate. Available at: [Link]

-

ChemSrc. (n.d.). 1-(4-Methoxyphenyl)urea. Retrieved January 25, 2026, from [Link]

-

Regan, C., et al. (2022). Molecularly Imprinted Polymers for (Thio)urea Organocatalyst Recovery and Recycling. Queen's University Belfast Research Portal. Available at: [Link]

-

PubChem. (n.d.). p-Methoxyphenylurea. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1227-44-7(1,3-Bis(4-methoxyphenyl)urea) | Kuujia.com [kuujia.com]

- 2. mdpi.com [mdpi.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(4-methoxyphenyl)urea | 1227-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

The Diarylurea Core: From Serendipitous Discovery to a Pillar of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The N,N'-diarylurea scaffold, a deceptively simple structural motif, has carved an indelible niche in the landscape of medicinal chemistry. Initially explored in the broader context of urea derivatives, its true potential was unlocked with the advent of targeted cancer therapies. This guide provides a comprehensive exploration of the discovery, history, and profound impact of N,N'-diarylurea compounds. We will traverse the historical milestones of their synthesis, from early, often hazardous methods to the sophisticated and elegant catalytic strategies employed today. A central focus will be placed on their pivotal role as Type II kinase inhibitors, with a detailed examination of their mechanism of action against key oncogenic drivers such as VEGFR and B-Raf. Beyond oncology, we will shed light on the burgeoning applications of this versatile scaffold in combating infectious diseases. This document is designed to be a technical resource, replete with detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in the ongoing quest to leverage the diarylurea core for the next generation of therapeutics.

A Historical Odyssey: The Genesis of the Diarylurea Scaffold

The story of N,N'-diarylureas is intrinsically linked to the broader history of urea chemistry. The landmark synthesis of urea by Friedrich Wöhler in 1828 is widely considered the dawn of modern organic chemistry, shattering the doctrine of vitalism and opening the door to the laboratory synthesis of organic molecules[1]. However, the specific lineage of N,N'-diaryl substituted ureas took longer to establish its significance.

Early synthetic methods for ureas, emerging in the mid-20th century, were robust but often relied on hazardous reagents. The first synthetic approaches to both symmetrical and unsymmetrical N,N'-diarylureas appeared in the 1960s and primarily involved the use of phosgene, a highly toxic gas, to react with aryl amines[2]. An alternative for symmetrical diarylureas was the fusion of urea with an excess of an aryl amine at high temperatures (120–190 °C)[2]. These foundational methods, while effective, posed significant safety challenges and limited the accessible chemical diversity.

The modern era of diarylurea synthesis and their ascent in medicinal chemistry was unequivocally sparked by the discovery of Sorafenib (Nexavar®). Developed by Bayer and Onyx, Sorafenib was the first approved oral multi-kinase inhibitor, gaining FDA approval in 2005 for advanced renal cell carcinoma[3][4]. This pioneering drug, featuring a central N,N'-diarylurea core, demonstrated the profound therapeutic potential of this scaffold to inhibit critical signaling pathways involved in tumor growth and angiogenesis, such as the RAF/MEK/ERK pathway and Vascular Endothelial Growth Factor Receptor (VEGFR)[3][5]. The clinical success of Sorafenib catalyzed an explosion of research into diarylurea derivatives, solidifying the scaffold as a "privileged structure" in the design of kinase inhibitors and other therapeutic agents[6].

The Chemist's Toolkit: Evolution of Diarylurea Synthesis

The journey from hazardous, high-temperature reactions to mild, efficient, and highly versatile synthetic methods is a testament to the ingenuity of synthetic organic chemists. The evolution of N,N'-diarylurea synthesis reflects a broader trend in drug discovery towards safer, more efficient, and diversity-oriented chemistry.

Classical Approaches: Isocyanates and Phosgene Surrogates

The most traditional and straightforward method for constructing an unsymmetrical diarylurea is the reaction of an aryl isocyanate with an arylamine. This reaction is typically high-yielding and proceeds under mild conditions. The primary challenge, however, lies in the synthesis and handling of the isocyanate precursors, which historically involved the use of phosgene[3].

To circumvent the extreme toxicity of phosgene gas, safer, solid phosgene surrogates were introduced.

-

Triphosgene (Bis(trichloromethyl) carbonate): This stable, crystalline solid serves as a convenient and easier-to-handle substitute for phosgene. In the presence of a base, it decomposes in situ to generate phosgene, which then reacts with amines to form the urea linkage. This allows for more precise stoichiometric control and mitigates the risks associated with storing and handling gaseous phosgene.

-

N,N'-Carbonyldiimidazole (CDI): CDI is another widely used, crystalline, and safer alternative to phosgene[7]. It reacts with a primary arylamine to form an activated carbamoyl-imidazole intermediate, which is then displaced by a second arylamine to furnish the unsymmetrical diarylurea[7]. This method avoids the generation of chlorinated byproducts[7].

Modern Catalytic Era: The Rise of Palladium

A paradigm shift in the synthesis of N,N'-diarylureas came with the application of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This powerful transformation allows for the formation of carbon-nitrogen bonds under relatively mild conditions with exceptional functional group tolerance[8].

The Buchwald-Hartwig approach enables the synthesis of unsymmetrical diarylureas by coupling an aryl halide or triflate with a pre-formed mono-aryl urea or a urea surrogate[1][3][9]. This strategy offers a significant advantage by avoiding the need for pre-functionalization to an isocyanate, thereby expanding the scope of accessible structures. A common tactic involves using a readily available urea, such as benzylurea, as a starting point. The benzyl group can be removed after the first arylation, followed by a second arylation to install the second, different aryl group, providing a facile route to unsymmetrical products[1][9].

Mechanism of Action: The Diarylurea as a Type II Kinase Inhibitor

The remarkable success of N,N'-diarylureas in oncology stems from their ability to function as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket, Type II inhibitors target an inactive conformational state[1][10].

Protein kinases, crucial regulators of cellular signaling, exist in equilibrium between active and inactive conformations. A key structural element governing this transition is the "DFG motif" (Asp-Phe-Gly) at the beginning of the activation loop.

-

DFG-in (Active): The aspartate residue coordinates a magnesium ion, and the phenylalanine points into a hydrophobic pocket, orienting the activation loop for catalysis.

-

DFG-out (Inactive): The phenylalanine and aspartate residues swap positions. The phenylalanine moves to the ATP-binding site, and the aspartate points outward. This movement opens up a transient, allosteric hydrophobic pocket adjacent to the ATP site[1][10].

N,N'-diarylurea inhibitors, such as Sorafenib, masterfully exploit this inactive "DFG-out" conformation[1][6]. The diarylurea scaffold acts as a rigid linker that spans two key regions:

-

Hinge Region: One of the aryl rings and the adjacent N-H group typically form hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.

-

Allosteric Pocket: The central urea moiety forms crucial hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the DFG motif's aspartate[6].

-

Hydrophobic Pocket: The second aryl ring extends into the newly formed allosteric hydrophobic pocket, a region that is not accessible in the active "DFG-in" state[1][6].

By binding to and stabilizing this inactive DFG-out conformation, diarylurea compounds prevent the kinase from adopting its active state, thereby locking it down and potently inhibiting its function[6]. This mechanism often confers greater selectivity compared to Type I inhibitors, as the allosteric pocket is less conserved across the kinome than the highly conserved ATP-binding site[8].

Therapeutic Applications: A Scaffold of Broad Utility

While the diarylurea core is most famous for its anti-cancer properties, its utility extends to other critical areas of medicine, showcasing its versatility as a pharmacophore.

Oncology: A Mainstay of Targeted Therapy

The N,N'-diarylurea scaffold is a cornerstone of modern targeted cancer therapy, with several approved drugs and numerous clinical candidates. These compounds primarily function as multi-kinase inhibitors, targeting key drivers of tumor growth, proliferation, and angiogenesis.

| Compound | Primary Kinase Targets | Approved Indications | IC₅₀ Values (nM) |

| Sorafenib | B-Raf, C-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, Flt-3 | Hepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid Carcinoma | Raf-1: 6, B-Raf: 22, VEGFR-2: 90, PDGFR-β: 57, c-KIT: 68[11] |

| Regorafenib | VEGFR-1/2/3, TIE2, PDGFR-β, FGFR-1, B-Raf, c-KIT | Metastatic Colorectal Cancer, Gastrointestinal Stromal Tumors | Data varies by assay |

| Linifanib | VEGFR, PDGFR | (Investigational) Various solid tumors | Data varies by assay |

| Vemurafenib | B-RafV600E | Metastatic Melanoma | B-RafV600E: 31[11] |

| Dabrafenib | B-RafV600E | Metastatic Melanoma, NSCLC | B-RafV600E: 0.7[11] |

Note: IC₅₀ values can vary significantly depending on the assay conditions.

Beyond Cancer: Antimicrobial and Antischistosomal Activity

The privileged nature of the diarylurea scaffold is further highlighted by its activity against various pathogens.

-

Antimicrobial: Certain diarylurea derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria[6]. For instance, some synthesized compounds showed activity against Proteus mirabilis comparable to the standard antibiotic ciprofloxacin[6].

-

Antischistosomal: Schistosomiasis is a debilitating parasitic disease affecting millions worldwide. The diarylurea MMV665852, identified from the Medicines for Malaria Venture (MMV) Malaria Box, has shown significant activity against Schistosoma mansoni worms both in vitro and in vivo[6]. This has spurred further investigation into diarylurea analogs as potential next-generation treatments for this neglected tropical disease.

Experimental Protocols: A Practical Guide

To translate the concepts discussed into practice, this section provides detailed, field-proven methodologies for the synthesis and evaluation of N,N'-diarylurea compounds.

Synthesis Protocol 1: Classical Synthesis of an Unsymmetrical Diarylurea via an Isocyanate

This protocol describes a general and reliable method for synthesizing an N,N'-diarylurea from an arylamine and an aryl isocyanate.

Materials:

-

Arylamine (1.0 eq)

-

Aryl isocyanate (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Stir plate and magnetic stir bar

-

Round-bottom flask with inert gas inlet (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the arylamine (1.0 eq) in the anhydrous solvent (e.g., 0.2-0.5 M concentration).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition: Slowly add the aryl isocyanate (1.0 eq) to the cooled amine solution dropwise over 5-10 minutes with vigorous stirring. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of symmetrical urea byproducts from the reaction of the isocyanate with any formed diarylurea.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the diarylurea product often precipitates directly from the reaction mixture. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography. The product structure should be confirmed by NMR and Mass Spectrometry.

Biological Evaluation Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the inhibitory activity (IC₅₀) of a diarylurea compound against a target kinase, such as VEGFR-2, using a luminescence-based ADP detection kit[2][7][12].

Materials:

-

N,N'-Diarylurea test compound

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare a serial dilution of the diarylurea compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include wells with DMSO only as a "no inhibitor" control.

-

Master Mix Preparation: Prepare a master mix containing the Kinase Assay Buffer, ATP (at a concentration near the Kₘ for the enzyme), and the peptide substrate.

-

Kinase Addition: Prepare a solution of VEGFR-2 kinase in Kinase Assay Buffer. Add the kinase solution to the master mix to create the final kinase reaction solution.

-

Initiate Reaction: Add the kinase reaction solution to each well of the assay plate containing the test compound. Mix gently. Self-Validating System Note: Include "no enzyme" controls to measure background signal and "no inhibitor" controls to determine 100% enzyme activity.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection (Step 1 - ATP Depletion): Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2 - Luminescence Generation): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal in each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The N,N'-diarylurea scaffold has evolved from a simple organic moiety into a powerhouse of medicinal chemistry. Its journey, from the early days of hazardous synthesis to its current status as a key component of life-saving kinase inhibitors, is a compelling narrative of scientific progress. The ability of the diarylurea core to expertly engage the inactive "DFG-out" conformation of kinases provides a blueprint for designing selective and potent inhibitors. While its impact on oncology is undeniable, the expanding applications in infectious diseases suggest that the full potential of this "privileged structure" is yet to be realized. Future research will undoubtedly focus on refining synthetic methodologies for even greater efficiency and environmental sustainability, exploring new therapeutic targets, and designing novel diarylurea derivatives with enhanced potency, selectivity, and pharmacokinetic properties. For the drug development professional, the N,N'-diarylurea remains an essential and highly validated tool in the armamentarium for creating next-generation targeted therapies.

References

-

Tsemperlidou, E., Karousis, N., & Varvounis, G. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemPlusChem. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Li, Y., Zhang, H., & Wang, W. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. [Link]

-

Saeed, A., & Channar, P. A. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules. [Link]

-

Kumar, R., & Singh, V. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

-

Patel, H., et al. (2015). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]

-

Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. [Link]

-

Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters. [Link]

-

Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. [Link]

-

Bankston, D., Dumas, J., Natero, R., et al. (2002). A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer. Organic Process Research & Development. [Link]

- Riedl, B., Dumas, J., & Khire, U. (2001). Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors.

-

Zhao, Z., & Bourne, P. E. (2018). Overview of Current Type I/II Kinase Inhibitors. bioRxiv. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Lee, D., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Health and Safety Profile of 1,3-Bis(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3-Bis(4-methoxyphenyl)urea is a symmetrically substituted diaryl urea. The methoxy groups on the phenyl rings influence its solubility, reactivity, and potential biological interactions. Understanding these fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 1227-44-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 272.30 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 239.0 to 243.0 °C | [1] |

| Solubility | Soluble in hot acetic acid | [4] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place | [1][3][4] |

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of 1,3-Bis(4-methoxyphenyl)urea from various chemical suppliers. This discrepancy underscores the importance of treating the compound with a high degree of caution and implementing comprehensive safety measures that address all potential hazards.

Conflicting GHS Classifications:

-

Classification 1:

-

Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Pictogram:

-

Signal Word: Warning

-

-

Classification 2:

-

Hazards: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).

-

Pictogram:

-

Signal Word: Danger

-

Given these conflicting reports, it is prudent to assume that the compound presents hazards for skin and eye contact, as well as respiratory sensitization. The lack of comprehensive toxicological data means that other, unlisted hazards cannot be ruled out.

Safe Handling and Storage Protocol

The following protocol is based on the available hazard information and established best practices for handling fine chemicals with unknown long-term effects. This protocol is designed as a self-validating system, where adherence to each step minimizes exposure and mitigates risk.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of 1,3-Bis(4-methoxyphenyl)urea.

Step-by-Step Methodology:

-

Engineering Controls: All manipulations of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves. Given the lack of specific permeation data, consider double-gloving.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Handling Practices:

-

Avoid creating dust.

-

Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.

-

Keep containers tightly closed when not in use.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be clearly labeled with the compound's identity and associated hazards.

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention, especially if symptoms of respiratory distress or an allergic reaction develop.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological and Ecological Information: A Critical Data Gap

A thorough search of scientific literature and regulatory databases did not yield specific toxicological data (e.g., LD50, LC50) or ecological impact studies for 1,3-Bis(4-methoxyphenyl)urea.

Insight for Researchers:

The absence of this data is a significant finding. It implies that the systemic effects of acute or chronic exposure are unknown. The structural similarity to other diaryl ureas, some of which have biological activity, suggests that this compound should be handled as potentially bioactive and toxic until proven otherwise. A study on the analogous compound, 1,3-bis(p-hydroxyphenyl)urea, showed low acute toxicity in an animal model, with no mortality at doses up to 5000 mg/kg body weight. However, it is scientifically unsound to directly extrapolate these findings to the methoxy-substituted compound.